molecular formula C21H24N2O6S B2717747 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 922023-80-1

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2717747
CAS RN: 922023-80-1
M. Wt: 432.49
InChI Key: SHLYYFILXLLWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H24N2O6S and its molecular weight is 432.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

A series of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety have been synthesized. These compounds were characterized using spectroscopic techniques and screened against various enzymes and bacterial strains. They showed promising inhibition of lipoxygenase but moderate inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. Some derivatives demonstrated good antibacterial properties. The interaction between inhibitors and target enzymes was further explored through computational docking, correlating with experimental results, indicating a potential application in the development of enzyme inhibitors and antibacterial agents (Irshad et al., 2016).

Pharmacological Evaluation

Another study focused on the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its derivatives, revealing that most compounds exhibited moderate activity against BChE and AChE, with a notable activity against lipoxygenase enzyme. This study also investigated antimicrobial and hemolytic activities, finding certain sulfonamides with significant antimicrobial activities, highlighting their potential in antimicrobial and enzyme inhibition applications (Irshad, 2018).

Novel Chemical Scaffolds

Research into the construction of privileged dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxides and their heterocyclic isosteres has opened new avenues in drug design. These compounds were synthesized through a regiospecific and atom-economical approach, showcasing a novel method for accessing unexplored chemical spaces and potentially impacting the development of new therapeutic agents (Sapegin et al., 2016).

Biological Evaluation

A study on sulfonamides possessing a 1,4-benzodioxane nucleus reported the synthesis of a series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives. These compounds were evaluated for their activity against BChE, AChE, and lipoxygenase enzymes, with some showing good antimicrobial activities and potential therapeutic utility due to their hemolytic activity. This highlights their potential in treating diseases related to these enzymes (Irshad et al., 2019).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-4-23-16-11-14(5-7-17(16)29-13-21(2,3)20(23)24)22-30(25,26)15-6-8-18-19(12-15)28-10-9-27-18/h5-8,11-12,22H,4,9-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLYYFILXLLWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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